molecular formula C16H18ClFN2O3 B5025472 N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)propanamide

N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)propanamide

Numéro de catalogue B5025472
Poids moléculaire: 340.77 g/mol
Clé InChI: KOQYUCISYQXPHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)propanamide, also known as TAK-659, is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)propanamide selectively inhibits BTK, which is a key component of the BCR signaling pathway. BTK is required for the activation of downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2) and AKT, which are involved in cell survival and proliferation. Inhibition of BTK by this compound leads to decreased activation of these downstream molecules, resulting in decreased survival and proliferation of B-cells.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit the growth and survival of autoimmune cells. This compound has also been shown to decrease the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)propanamide is its specificity for BTK, which reduces the potential for off-target effects. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Orientations Futures

1. Clinical trials to evaluate the safety and efficacy of N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)propanamide in humans.
2. Combination studies with other therapies, such as chemotherapy, immunotherapy, or targeted agents.
3. Studies to investigate the potential of this compound in other B-cell malignancies, such as multiple myeloma or Waldenström macroglobulinemia.
4. Studies to investigate the potential of this compound in autoimmune diseases, such as multiple sclerosis or psoriasis.
5. Development of biomarkers to predict response to this compound and monitor treatment efficacy.
6. Studies to investigate the potential of this compound in combination with CAR-T cell therapy.
7. Development of more efficient synthesis methods to increase the yield and reduce the cost of this compound production.

Méthodes De Synthèse

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)propanamide involves several steps, starting from commercially available starting materials. The first step is the preparation of the isoxazole ring, followed by the introduction of the chloro and fluoro substituents on the phenyl ring. The final step is the coupling of the isoxazole and phenyl rings via a propanamide linker. The overall yield of the synthesis is moderate, but improvements in the process have been reported.

Applications De Recherche Scientifique

N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-4-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O3/c1-9(22-12-6-5-10(18)7-11(12)17)15(21)19-14-8-13(23-20-14)16(2,3)4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQYUCISYQXPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.